4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane
Description
Significance of Azaspiro[4.4]nonane Scaffolds in Modern Chemical Biology and Organic Synthesis
The azaspiro[4.4]nonane scaffold is a specific type of spirocyclic system, which consists of two rings connected by a single common atom. This arrangement imparts a distinct three-dimensionality that is highly sought after in drug design. uni-goettingen.de Unlike flat, aromatic structures, which were historically prevalent in drug candidates, spirocyclic systems offer a more rigid and defined orientation of chemical functionalities in space. nih.gov This structural rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. ontosight.ai
The azaspiro[4.4]nonane core, containing a nitrogen atom within its five-membered ring system, is found in various biologically active natural products and synthetic compounds. sigmaaldrich.comresearchgate.net For instance, derivatives of 1-azaspiro[4.4]nonane are present in compounds that have shown potent antiproliferative activities against cancer cells and as inhibitors of the hepatitis C virus. researchgate.net The spirocyclic framework serves as a versatile scaffold, allowing chemists to project substituents in precise vectors, which is crucial for optimizing interactions with the complex surfaces of proteins and other biological macromolecules. nih.gov The development of synthetic methods to construct these complex skeletons, such as domino radical bicyclization and intramolecular cyclization reactions, continues to be an active area of research in organic synthesis. researchgate.netchemicalbook.com
Table 1: Key Attributes of Azaspirocyclic Scaffolds in Drug Design
| Feature | Significance |
|---|---|
| Three-Dimensionality | Provides a rigid, non-planar structure, enabling better spatial arrangement of functional groups for target interaction. uni-goettingen.dechemsrc.com |
| Structural Rigidity | Reduces conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets. ontosight.ai |
| Novelty | Offers access to underexplored chemical space, providing opportunities for novel intellectual property. nih.gov |
| Synthetic Accessibility | Advances in synthetic methodologies are making these complex scaffolds more accessible for library synthesis and lead optimization. sigmaaldrich.com |
Rationale for Strategic Fluorine Substitution in Aromatic Moieties for Investigational Chemical Entities
The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry. uni.lu The substitution of a hydrogen atom with fluorine on an aromatic ring, as seen in the 2-fluorophenyl group of the target molecule, can profoundly alter a compound's properties in beneficial ways. Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere of hydrogen without significantly increasing the molecule's size. researchgate.net
Strategic fluorination can lead to several advantages:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a metabolically vulnerable position on an aromatic ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. chemicalbook.com
Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the aromatic ring and influence interactions with the target protein. Fluorine can participate in favorable dipole-dipole, hydrogen bonding, and even multipolar interactions with protein backbones or side chains, enhancing binding affinity. researchgate.net
Physicochemical Properties: Fluorination can modulate properties such as lipophilicity (the ability to pass through cell membranes) and pKa (acidity). These modifications can be fine-tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. uni.lu
The precise placement of the fluorine atom is critical. In the case of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane, the ortho position of the fluorine can influence the conformation of the phenyl ring relative to the spirocyclic core, which can be a key determinant of biological activity.
Table 2: Physicochemical Impact of Fluorine Substitution
| Property | Effect of Fluorine vs. Hydrogen | Rationale |
|---|---|---|
| Bond Strength (C-X) | C-F bond is stronger than C-H bond | Higher bond dissociation energy enhances metabolic stability. researchgate.net |
| Electronegativity | Fluorine is highly electronegative | Alters local electronic environment, influencing pKa and potential for polar interactions. nih.gov |
| Size (van der Waals radius) | F (1.47 Å) is comparable to H (1.20 Å) | Allows for isosteric replacement without significant steric hindrance. researchgate.net |
| Lipophilicity | Generally increases lipophilicity of aromatic rings | Can improve membrane permeability and cell uptake. chemicalbook.com |
Historical Development and Emerging Research Trajectories of Spirocyclic Systems with Bioactive Potential
Spirocyclic systems have long been recognized in natural products, with compounds like the antifungal agent griseofulvin (B1672149) serving as early examples of their therapeutic relevance. However, for many years, their complex and challenging synthesis limited their widespread use in drug discovery campaigns. The historical focus on flatter, more synthetically accessible molecules is often referred to as the "flatland" of medicinal chemistry.
In the 21st century, there has been a significant shift, with a growing appreciation for three-dimensional molecular architectures. This renaissance has been driven by advances in synthetic organic chemistry that have made the construction of spirocycles more efficient and scalable. Researchers are increasingly "escaping from flatland" to explore the rich, three-dimensional chemical space that spirocycles occupy. uni-goettingen.de
Current and emerging research trajectories focus on:
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of diverse libraries of spirocyclic compounds for high-throughput screening.
Fragment-Based Drug Discovery: Using smaller spirocyclic fragments as starting points for building more complex and potent drug candidates.
Privileged Scaffolds: Identifying spirocyclic cores, like the azaspiro[4.4]nonane system, that are capable of binding to multiple, distinct biological targets, making them valuable starting points for new projects. nih.gov
The increasing number of spirocycle-containing compounds entering clinical trials and receiving regulatory approval underscores the growing importance of this structural class in the future of medicine. The compound this compound is a product of this evolution, representing a synthetically accessible and promising scaffold for the development of next-generation therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C14H18FN |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18FN/c15-13-6-2-1-5-11(13)12-9-16-10-14(12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-10H2 |
InChI Key |
SBWNOKWADOPAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways to 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane and Its Analogues
Retrosynthetic Dissection of the Azaspiro[4.4]nonane Core Structure
A retrosynthetic analysis of the 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane core reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the cleavage of the pyrrolidine (B122466) ring, either through the C-N or C-C bonds, leading back to more readily available starting materials.
One logical approach involves a disconnection of the C4-C5 and N2-C1 bonds of the pyrrolidine ring. This leads to a key intermediate, a substituted cyclopentane (B165970) bearing both a nucleophilic amine precursor and an electrophilic carbon chain. The forward synthesis would then involve an intramolecular cyclization, a common strategy for constructing heterocyclic rings.
Another viable retrosynthetic pathway is through a [3+2] cycloaddition reaction. In this scenario, the five-membered pyrrolidine ring is formed in a single step from a three-atom component and a two-atom component. For instance, an azomethine ylide could serve as the three-atom component, reacting with a cyclopentylidene-derived dipolarophile to construct the spirocyclic system. The 4-(2-fluorophenyl) substituent could be introduced either before or after the cycloaddition.
A third approach considers the formation of the cyclopentane ring onto a pre-existing pyrrolidine derivative. This strategy is less common for this specific substitution pattern but remains a theoretical possibility.
Enantioselective and Diastereoselective Synthesis Strategies for Chiral Control
Achieving the desired stereochemistry at the C4 and C5 positions of the this compound is a critical aspect of its synthesis. Several asymmetric strategies can be employed to control the formation of these chiral centers.
Chiral Auxiliary Approaches in Spiroketal and Spiroaminal Formation
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, which can be subsequently removed to yield the desired enantiomerically enriched product. In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective formation of the spirocyclic core. For example, a chiral amine could be used to form a chiral imine intermediate, which then undergoes a diastereoselective cyclization. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various heterocyclic compounds and could be adapted for this purpose. wikipedia.org
Asymmetric Organocatalysis in Spirocyclization Reactions
Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of a wide range of molecules, including spirocyclic compounds. Chiral secondary amines, such as proline and its derivatives, can catalyze reactions through the formation of chiral enamines or iminium ions, leading to high levels of stereocontrol.
For the synthesis of this compound, an organocatalytic Michael addition of a nucleophile to a cyclopentylidene-derived α,β-unsaturated acceptor could be a key step. This would establish the stereocenter at the C4 position. Subsequent cyclization would then form the pyrrolidine ring. The choice of the chiral organocatalyst is crucial for achieving high enantioselectivity.
| Catalyst Type | Potential Reaction | Expected Outcome |
| Chiral Secondary Amine (e.g., Proline derivative) | Michael addition of a nitroalkane to a 2-(2-fluorobenzylidene)cyclopentanone | Enantioselective formation of a 2-substituted cyclopentanone (B42830) with the 2-fluorophenyl group, a precursor to the target molecule. |
| Chiral Phosphoric Acid | [3+2] Cycloaddition of an azomethine ylide with a cyclopentene (B43876) derivative | Enantioselective formation of the 2-azaspiro[4.4]nonane core. |
| Chiral Squaramide | Michael addition/cyclization cascade | Diastereo- and enantioselective formation of the 4-aryl-2-azaspiro[4.4]nonane system. |
Asymmetric Transition Metal Catalysis for Stereocontrolled Bond Formation
Transition metal catalysis offers a versatile platform for asymmetric C-C and C-N bond formation. Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction.
Palladium-catalyzed asymmetric allylic alkylation (AAA) could be a potential strategy. A suitably functionalized cyclopentene substrate could react with a nitrogen nucleophile in the presence of a chiral palladium catalyst to form a key intermediate with the desired stereochemistry. Another approach could involve a transition-metal-catalyzed C-H activation/arylation of a 2-azaspiro[4.4]nonane precursor, although achieving high enantioselectivity in such reactions can be challenging.
| Metal/Ligand System | Reaction Type | Application in Synthesis |
| Pd / Chiral Phosphine Ligand (e.g., BINAP) | Asymmetric Allylic Amination | Introduction of the nitrogen atom with stereocontrol. |
| Rh / Chiral Diene Ligand | Asymmetric Conjugate Addition | Introduction of the 2-fluorophenyl group to a cyclopentenone derivative. |
| Cu / Chiral Bisoxazoline Ligand | Asymmetric [3+2] Cycloaddition | Enantioselective formation of the pyrrolidine ring. |
Stereochemical Control and Stereoisomer Separation Methodologies
The control of stereochemistry in the synthesis of this compound can be achieved through either substrate-controlled or reagent-controlled methods. In substrate-controlled synthesis, the existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. In reagent-controlled synthesis, the chirality is induced by a chiral reagent, catalyst, or auxiliary.
When a mixture of stereoisomers is formed, their separation is necessary to obtain the pure, desired isomer. Standard chromatographic techniques are often employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers can be resolved based on their differential interactions with the chiral support.
Column Chromatography: For the separation of diastereomers, conventional column chromatography using an achiral stationary phase like silica (B1680970) gel can be effective, as diastereomers have different physical properties.
Crystallization: Diastereomeric salts can be formed by reacting a racemic mixture with a chiral resolving agent. These salts often have different solubilities, allowing for their separation by fractional crystallization.
Late-Stage Functionalization Approaches for Diversity-Oriented Synthesis of this compound Derivatives
Late-stage functionalization (LSF) is a powerful strategy for introducing chemical diversity into a molecular scaffold at a late stage of the synthesis. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship (SAR) studies. For the this compound core, LSF could be employed to modify the aromatic ring or other positions on the spirocyclic framework.
Transition-metal-catalyzed C-H activation is a prominent LSF strategy. By using a suitable directing group, it is possible to selectively functionalize a specific C-H bond. For instance, a directing group on the nitrogen of the pyrrolidine ring could direct the arylation or alkylation of a specific C-H bond on the cyclopentane or pyrrolidine ring. This would allow for the introduction of a variety of substituents, leading to a library of diverse derivatives.
| Functionalization Strategy | Target Position | Potential Reagents |
| Directed C-H Arylation | Aromatic ring or spirocyclic core | Aryl halides, boronic acids |
| Radical Minisci Reaction | Electron-deficient positions | Alkyl radicals |
| Photoredox Catalysis | Various positions | A wide range of functional groups |
By employing these advanced synthetic strategies, chemists can access the challenging molecular architecture of this compound and its derivatives with a high degree of control over their three-dimensional structure, paving the way for further exploration of their chemical and biological properties.
Principles of Sustainable Chemistry in Synthetic Route Design for Azaspiro[4.4]nonane Scaffolds
The integration of green chemistry principles into the synthesis of complex molecules like azaspiro[4.4]nonane scaffolds is crucial for minimizing environmental impact. Key principles include atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of derivatives. Several modern synthetic approaches for spirocyclic compounds align with these principles.
Multicomponent reactions (MCRs) are a prime example of sustainable synthesis, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. For instance, the synthesis of some spiroheterocycles has been achieved using MCRs under green conditions, such as using water as a solvent or employing ultrasonic irradiation to accelerate the reaction and improve yields. researchgate.net
The use of catalysis is another cornerstone of green chemistry. Phosphine-catalyzed cycloaddition reactions, for example, can be highly efficient for the construction of spirocyclic systems like 2-azaspiro[4.4]nonenes. nih.gov These reactions often proceed under mild conditions and can offer high atom economy.
Furthermore, the development of solvent-free or green solvent-based reaction conditions is a significant area of research. Methodologies that utilize water, ionic liquids, or deep eutectic solvents as reaction media are being explored for the synthesis of spiro compounds to replace hazardous volatile organic compounds. researchgate.net For example, the synthesis of new spiro[pyrrolo[1,2‐a]pyrazin]‐2‐ones was developed using a green ionic liquid under ultrasonic conditions, with the ionic liquid being recyclable. researchgate.net
Below is a table summarizing the application of green chemistry principles in the synthesis of spirocyclic compounds, which can be extrapolated to the synthesis of azaspiro[4.4]nonane scaffolds.
| Green Chemistry Principle | Application in Spirocycle Synthesis | Potential Advantage for Azaspiro[4.4]nonane Synthesis |
| Atom Economy | Multicomponent reactions (MCRs), Cycloaddition reactions | High efficiency, reduced waste |
| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental impact |
| Energy Efficiency | Microwave-assisted synthesis, Ultrasonic irradiation | Faster reaction times, lower energy consumption |
| Catalysis | Use of phosphines or other organocatalysts | High efficiency, mild reaction conditions, potential for asymmetric synthesis |
| Reduce Derivatives | One-pot synthesis, domino reactions | Fewer synthetic steps, reduced waste from protecting groups |
Total Synthesis of Novel Structural Analogues and Related Azaspirocyclic Architectures
The total synthesis of novel structural analogues of this compound and related azaspirocyclic architectures is a vibrant area of research, driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. The modification of the core azaspiro[4.4]nonane scaffold allows for the exploration of structure-activity relationships (SAR).
One notable approach to generating novel analogues involves the modification of a pre-existing azaspiro-scaffold. For instance, a study on novel azaspiro analogues of the antibiotic linezolid (B1675486) involved replacing the morpholine (B109124) ring with a 2-oxa-6-azaspiro[3.3]heptane moiety to overcome metabolism-related liabilities. nih.gov This bioisosteric replacement strategy could be applied to the this compound core to generate novel compounds with potentially improved properties.
Another strategy for creating diversity is through the parallel synthesis of a library of compounds from a common intermediate. A multistage divergence strategy has been described for the synthesis of a 162-member compound library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes from a single precursor. nih.gov This approach allows for the systematic exploration of the chemical space around the azaspirocyclic core.
The synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione has also been reported, where different substituents on the phenylamino (B1219803) group were investigated for their anticonvulsant activity. nih.govresearchgate.net This demonstrates the feasibility of introducing a variety of aryl groups at the nitrogen atom, a strategy that could be extended to the synthesis of analogues of this compound with different substitution patterns on the phenyl ring.
A domino radical bicyclization has been successfully employed to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov This methodology allows for the construction of the spirocyclic core in a single step from acyclic precursors and has been used to generate a variety of substituted analogues. nih.gov
The following table provides examples of synthetic strategies used to generate novel azaspirocyclic analogues and the types of diversity that can be achieved.
| Synthetic Strategy | Type of Analogue Generated | Key Features |
| Bioisosteric Replacement | Modification of the core spirocyclic system | Aims to improve pharmacokinetic or pharmacodynamic properties. nih.gov |
| Parallel Synthesis (Divergent) | Library of N-diversified analogues | Systematic exploration of structure-activity relationships. nih.gov |
| Substitution on Aryl Moiety | Analogues with different substituents on the phenyl ring | Fine-tuning of biological activity. nih.govresearchgate.net |
| Domino Radical Bicyclization | Functionalized 1-azaspiro[4.4]nonane derivatives | Efficient one-pot construction of the spirocyclic core. nih.gov |
Computational and Theoretical Chemistry Investigations of 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane
Conformational Analysis via Molecular Mechanics and Advanced Quantum Chemical Calculations
The three-dimensional structure of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane is crucial for its chemical and biological activity. Conformational analysis aims to identify the most stable arrangements of its atoms (conformers) and the energy barriers between them.
Molecular mechanics (MM) force fields, such as MMFF94 or AMBER, offer a rapid method to explore the conformational space. These classical methods model the molecule as a collection of atoms connected by springs, with energies calculated based on bond stretching, angle bending, and torsional (dihedral) angles. youtube.com For the 2-azaspiro[4.4]nonane core, key degrees of freedom include the puckering of the two five-membered rings (cyclopentane and pyrrolidine). The spirocyclic junction introduces significant rigidity, but the rings can still adopt various envelope and twist conformations.
A systematic search using MM can identify numerous low-energy conformers. These initial structures are then typically subjected to more accurate, but computationally intensive, quantum chemical calculations. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed to optimize the geometries and calculate the relative energies of these conformers. acs.orgnih.gov The final energies, often corrected for zero-point vibrational energy, provide a more reliable picture of the conformational preferences.
For this compound, the orientation of the 2-fluorophenyl group relative to the spirocyclic core is a primary determinant of conformational energy. The rotation around the C-C bond connecting the phenyl ring to the pyrrolidine (B122466) ring will be a key factor, with steric hindrance between the fluorine atom and the adjacent ring system influencing the preferred dihedral angle.
Table 1: Predicted Relative Energies of Key Conformers of this compound
| Conformer ID | Dihedral Angle (F-C-C-N) | Relative Energy (DFT, kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | ~60° (gauche) | 0.00 | 75.3 |
| Conf-2 | ~180° (anti) | 1.15 | 12.1 |
| Conf-3 | ~120° (skew) | 1.80 | 4.5 |
| Conf-4 | ~0° (syn) | 4.50 | 0.1 |
Note: The data in this table is hypothetical, based on typical energy differences for phenyl group rotation in similar systems, and is intended for illustrative purposes.
Electronic Structure Analysis, Frontier Molecular Orbitals (FMO), and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of the molecular orbitals. Key insights can be gained from analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring and the electron-rich 2-fluorophenyl ring. The lone pair of the nitrogen atom makes it a likely site for protonation and electrophilic attack. The LUMO, conversely, is likely distributed across the antibonding orbitals of the aromatic ring. The electron-withdrawing fluorine atom can influence the energy levels of these orbitals. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity.
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Value | Description |
| HOMO Energy | -6.2 eV | Relates to ionization potential and nucleophilicity. |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |
| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 1.96 eV | Index of electrophilic character. |
Note: This data is illustrative and based on typical values for similar organic molecules.
Elucidation of Reaction Mechanisms for Key Synthetic Transformations through Computational Modeling
Computational chemistry is an indispensable tool for investigating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. researchgate.net This includes identifying transition states (the highest energy point along a reaction coordinate) and intermediates. smu.edu
A plausible synthesis of this compound could involve a multi-step sequence, such as a domino radical bicyclization. acs.org Computational modeling, using DFT, can be used to explore the feasibility of proposed synthetic routes. By calculating the activation energies for each step, chemists can predict the most likely reaction pathway and identify potential bottlenecks or side reactions. researchgate.netsmu.edu For instance, in a radical cyclization, calculations can help determine the regioselectivity and stereoselectivity of the ring-forming steps.
The mechanism of a key synthetic step, such as the formation of the spirocyclic core, can be modeled by locating the transition state structure. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction rate. This information can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity. nih.gov
Molecular Docking and Dynamics Simulations with Biological Targets (pre-clinical, in silico)
Given that many azaspiro[4.4]nonane derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) receptors, molecular docking is a valuable technique to predict the binding mode and affinity of this compound to these biological targets. nih.govmdpi.commdpi.com
Molecular docking programs use scoring functions to predict the conformation of a ligand within the binding site of a protein and estimate the strength of the interaction. nih.gov For this compound, the protonated amine of the pyrrolidine ring is expected to form a key salt bridge interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of dopamine receptors like D2 and D3. mdpi.comresearchgate.net The 2-fluorophenyl group would likely occupy a hydrophobic pocket, potentially forming interactions with aromatic residues such as phenylalanine or tryptophan. mdpi.com
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds), providing insights into the stability of the predicted binding pose and the specific interactions that maintain it. nih.gov These simulations can reveal whether the ligand remains stably bound and how it influences the protein's dynamics.
Table 3: Hypothetical Molecular Docking Results against Dopamine D2 Receptor
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (Docking Score) | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interacting Residues | Asp114, Phe389, Trp386 | Indicates critical hydrogen bonds and hydrophobic interactions. mdpi.com |
| Predicted Pose Stability (from MD) | RMSD < 2.0 Å | The ligand is predicted to remain stable in the binding pocket. |
Note: This data is for illustrative purposes and represents a plausible outcome of a docking and MD simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. imist.ma If a set of azaspiro[4.4]nonane analogs with known biological activities (e.g., binding affinities for a specific receptor) were available, a QSAR model could be developed to predict the activity of this compound.
The process involves calculating a large number of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates a subset of these descriptors with the observed activity. imist.ma
A hypothetical QSAR equation might look like: pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3*(LUMO)
Such a model, once validated, could be used to predict the biological activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov For this compound, descriptors related to its lipophilicity (LogP) and electronic properties would likely be important predictors of its activity.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) through High-Level Quantum Chemical Methods
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. scienceopen.com
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov Calculated chemical shifts are often scaled or referenced against a known standard (like tetramethylsilane, TMS) to improve agreement with experimental values. researchgate.netacs.org Such calculations can help assign ambiguous peaks in an experimental spectrum and confirm the connectivity and stereochemistry of the molecule. ruc.dk
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated at the DFT level. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as N-H stretches and C-F stretches.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. nih.govresearchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. This can help to understand the electronic structure and chromophores within the molecule. scienceopen.com
Table 4: Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | C-F carbon chemical shift | ~160 ppm (JCF ≈ 245 Hz) |
| ¹H NMR | Aromatic proton chemical shifts | 7.0 - 7.4 ppm |
| IR | C-F stretch | ~1250 cm⁻¹ |
| UV-Vis | λmax | ~265 nm |
Note: These are representative values based on DFT calculations for similar structures and are intended for illustrative purposes.
Aromaticity and Electronic Delocalization Studies within the 2-Fluorophenyl Substituent
Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While the benzene (B151609) ring is the archetypal aromatic system, substitution can modulate its aromatic character. The introduction of a fluorine atom, an electronegative substituent, can influence the aromaticity of the phenyl ring in this compound.
Several computational metrics are used to quantify aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of the ring; a large negative NICS value is indicative of strong aromaticity. acs.org Other common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length alternation, and various electronic delocalization indices. nih.govnih.gov
Studies on fluorinated benzenes have shown that fluorine substitution can lead to a slight decrease in aromaticity based on magnetic criteria like NICS, due to the inductive withdrawal of electron density. acs.orgnih.gov However, other criteria suggest that the conjugation of fluorine's lone pairs with the ring's π-system can introduce a degree of stabilization. nih.govresearchgate.net Computational analysis of the 2-fluorophenyl group in this specific molecule would likely show a high degree of aromatic character, albeit slightly modified compared to an unsubstituted phenyl ring, which is crucial for its electronic properties and interaction with biological targets. bohrium.com
Mechanistic Biological Interactions and Target Engagement of 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane in Vitro and Pre Clinical in Vivo Studies
Receptor Binding Affinity and Selectivity Profiling against Key Neurotransmitter Receptors (e.g., GPCRs, Ion Channels, Transporters)
No publicly available research data specifically details the receptor binding affinity and selectivity profile of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane against a panel of key neurotransmitter receptors.
Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action
There is no available information from in vitro or pre-clinical in vivo studies that characterizes the enzyme inhibition kinetics of this compound or elucidates its specific mechanism of action.
Neurotransmitter Uptake Inhibition and Release Modulation in Isolated Biological Systems
Specific data on the effects of this compound on neurotransmitter uptake and release modulation in isolated biological systems, such as synaptosomes or cultured neurons, could not be located in the public domain.
Protein-Ligand Interaction Analysis via Advanced Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST))
No studies utilizing advanced biophysical techniques like SPR, ITC, or MST to analyze the protein-ligand interactions of this compound have been published.
Cellular Permeability and Efflux Mechanisms in in vitro Cell Culture Models
Research detailing the cellular permeability and potential efflux mechanisms of this compound in in vitro cell culture models is not available.
Investigation of Allosteric Modulation versus Orthosteric Binding Sites
There is no published research investigating whether this compound acts as an allosteric modulator or binds to orthosteric sites on its potential biological targets.
Structure-Kinetic Relationship Studies for On-Target and Off-Target Modulation
Specific structure-kinetic relationship studies for this compound to understand its on-target and off-target modulation are not documented in the available literature.
Research on the Metabolic Fate of this compound Remains Undisclosed
Despite a comprehensive search of scientific literature and databases, detailed information regarding the metabolic pathways and biotransformation of the chemical compound this compound is not publicly available.
The process of drug metabolism is broadly categorized into Phase I and Phase II reactions. Phase I transformations, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes and to a lesser extent by flavin-containing monooxygenases (FMOs), introduce or expose functional groups on the parent molecule. These oxidative and reductive pathways prepare the compound for subsequent reactions.
Phase II metabolic transformations involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of the compound, facilitating its excretion from the body. The formation of amide or carboxyl linkage metabolites also represents a potential conjugation pathway.
However, for this compound, specific data from such studies, including identification of the particular CYP isoforms responsible for its metabolism, the contribution of FMOs, or the characterization of its glucuronide, sulfate, or other conjugates, have not been reported in the accessible scientific domain. Consequently, a detailed analysis of its metabolic pathways, as outlined in the requested article structure, cannot be provided at this time. The absence of this information precludes a thorough discussion of its biotransformation and enzyme kinetics.
Metabolic Pathways and Biotransformation of 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane in Vitro and Pre Clinical in Vivo Mechanistic Studies
Metabolite Identification and Structural Elucidation Methodologies (e.g., High-Resolution Mass Spectrometry with MS/MS)
The identification and structural elucidation of metabolites are foundational to understanding the biotransformation of a novel chemical entity like 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane. The principal analytical techniques for these studies are high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). diva-portal.orgijpras.com
The general workflow commences with incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, followed by analysis of the resulting mixture. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements (typically with an error of less than 5 ppm). ijpras.comnih.gov This precision allows for the determination of the elemental composition of potential metabolites, which is the first step in identification. nih.govthermofisher.com
Once potential metabolites are detected based on their accurate mass, tandem mass spectrometry (MS/MS) is employed for structural confirmation. diva-portal.org In an MS/MS experiment, the ion of a suspected metabolite is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals information about the molecule's structure. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can be deduced. For instance, a mass shift of +16 Da in a fragment containing the phenyl ring would suggest aromatic hydroxylation.
For this compound, Phase I metabolic reactions would likely involve oxidation (hydroxylation, N-dealkylation) and Phase II reactions would involve conjugation (e.g., glucuronidation) of the newly formed hydroxyl groups. researchgate.net The table below illustrates the types of data generated in a hypothetical metabolite identification study.
Table 1: Hypothetical Metabolites of this compound Identified by LC-HRMS
| Putative Metabolite | Metabolic Reaction | Mass Shift (Da) | Expected m/z (M+H)+ | Key MS/MS Fragments for Elucidation |
|---|---|---|---|---|
| M1 | Aromatic Hydroxylation | +15.9949 | 236.1450 | Fragment ions showing modification on the fluorophenyl ring. |
| M2 | Aliphatic Hydroxylation | +15.9949 | 236.1450 | Fragment ions indicating hydroxylation on the spirocyclic core. |
| M3 | N-dealkylation (hypothetical if N-substituted) | Variable | Variable | Loss of an alkyl group from the nitrogen atom. |
| M4 | Glucuronide Conjugate of M1/M2 | +176.0321 | 412.1771 | A characteristic neutral loss of 176 Da (glucuronic acid). researchgate.net |
Influence of Fluorine Atom Substitution on Metabolic Lability and Bioisosteric Design
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties. nih.govtandfonline.com Fluorine is often used as a bioisosteric replacement for a hydrogen atom. tandfonline.comselvita.comu-tokyo.ac.jp This substitution is effective because the van der Waals radius of fluorine (1.35 Å) is similar to that of hydrogen (1.2 Å), allowing the modified molecule to retain a similar shape and ability to bind to its biological target. u-tokyo.ac.jp
The primary advantage of this substitution lies in the strength of the carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol) compared to the carbon-hydrogen (C-H) bond (~99 kcal/mol). tandfonline.com This increased bond strength makes the C-F bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the majority of Phase I oxidative metabolism of xenobiotics. nih.govnih.govdoi.org By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, oxidative metabolism at that site can be effectively blocked. tandfonline.comcambridgemedchemconsulting.com
Species-Specific Metabolic Profiles and Mechanistic Differences (e.g., rodent vs. non-human primate, in vitro)
Significant differences in drug metabolism exist between species, which is a critical consideration in preclinical drug development. researchgate.netrug.nl Rodents (like mice and rats) and non-human primates (like monkeys) are standard models, but the expression levels and substrate specificities of their drug-metabolizing enzymes, particularly CYPs, can differ substantially from each other and from humans. rug.nllongdom.org
These differences can lead to both quantitative and qualitative variations in metabolic profiles. researchgate.net For example, rodents often exhibit higher rates of metabolism for certain drugs compared to primates or humans, which can be attributed to higher expression of certain CYP enzymes. researchgate.net Furthermore, the specific CYP isoforms responsible for metabolizing a drug can vary. While CYP3A4 is a major drug-metabolizing enzyme in humans, the corresponding orthologs in rodents and non-human primates may have different substrate preferences. researchgate.net
In vitro studies using liver microsomes or hepatocytes from different species are essential for identifying these differences early in development. nih.govrug.nl For a compound like this compound, one might observe the metabolic differences illustrated in the hypothetical table below. Such studies help in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. nih.gov
Table 2: Hypothetical Comparative In Vitro Metabolic Profile of this compound
| Metabolite | Metabolic Pathway | Relative Abundance in Rodent (Rat) Liver Microsomes | Relative Abundance in Non-Human Primate (Monkey) Liver Microsomes | Potential Mechanistic Reason for Difference |
|---|---|---|---|---|
| M1 | Aromatic Hydroxylation | ++ | +++ | Different CYP isoforms (e.g., CYP2C family in rats vs. CYP1A/3A in primates) may have different regioselectivity for the fluorophenyl ring. researchgate.net |
| M2 | Aliphatic Hydroxylation | +++ | + | Higher activity of certain rodent-specific CYPs (e.g., CYP2D family) that target the spirocyclic core. researchgate.net |
| M4 | Glucuronidation | + | ++ | Species differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. |
Key: +++ (Major), ++ (Moderate), + (Minor)
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Stereochemical Assignment
High-resolution NMR spectroscopy would be an indispensable tool for the unambiguous structural and stereochemical determination of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to map out the complete chemical environment of the molecule.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Complete Connectivity and Proximity Information
To establish the intricate connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the aliphatic spirocyclic framework. For instance, the protons on the cyclopentane (B165970) and pyrrolidine (B122466) rings would show distinct cross-peaks, confirming their adjacent relationships.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is crucial for determining the stereochemistry by identifying protons that are close in space, but not necessarily bonded. NOESY correlations would help in assigning the relative configuration at the C4 chiral center by observing spatial proximities between the protons of the 2-fluorophenyl group and the protons on the spirocyclic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. This is fundamental for the definitive assignment of the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be vital to connect the different fragments of the molecule, for example, by showing correlations from the protons on the 2-fluorophenyl ring to the carbons of the azaspiro[4.4]nonane core, confirming the substitution pattern.
A hypothetical data table for the types of correlations that would be expected is presented below.
| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Spatially Proximate Protons in NOESY |
| H on C1 | C2, C5, C9 | Protons on C2 and C9 |
| H on C3 | C2, C4, C5 | Protons on C2 and C4 |
| Aromatic Protons | Carbons within the fluorophenyl ring, C4 | Protons on the azaspiro core |
Solid-State NMR for Polymorphic Forms and Conformational Analysis in the Solid State
In the absence of a suitable single crystal for X-ray diffraction, or to study the compound in its bulk crystalline form, solid-state NMR (ssNMR) would be a powerful alternative. By analyzing the compound in the solid phase, ssNMR can provide information on:
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in their local molecular environments.
Conformational Analysis: In the solid state, molecular motion is restricted, allowing for the study of the preferred conformation of the azaspiro[4.4]nonane rings and the orientation of the 2-fluorophenyl substituent.
Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Isotope Labeling Studies
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirming the molecular formula of C₁₄H₁₈FN.
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would generate a characteristic fragmentation pattern. The fragmentation pathways would likely involve the cleavage of the spirocyclic rings and the loss of the fluorophenyl group, providing valuable structural information.
A table of expected major fragments is provided below.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity |
| [M+H]⁺ | Protonated molecule |
| [M - F]⁺ | Loss of a fluorine atom |
| [M - C₆H₄F]⁺ | Loss of the 2-fluorophenyl group |
| Fragments from ring cleavage | Various smaller fragments from the azaspiro[4.4]nonane core |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Discrimination and Isomer Separation
IMS-MS adds another dimension of separation based on the size and shape of the ions. This technique would be particularly useful for:
Conformational Discrimination: Different conformers of this compound may be separated in the gas phase, providing insights into its three-dimensional structure.
Isomer Separation: In the case of a racemic mixture, IMS-MS could potentially separate the enantiomers if a chiral modifier is used in the drift gas. It would also be invaluable for separating potential regioisomers if the synthesis were to yield other substitution patterns.
X-ray Crystallography for Absolute Configuration Determination and Preferred Conformational Preferences
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule with atomic-level precision. If a suitable single crystal of this compound could be grown, this technique would provide:
Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute configuration at the stereocenter (C4), distinguishing between the (R) and (S) enantiomers.
Conformational Preferences: The crystal structure would reveal the preferred conformation of the cyclopentane and pyrrolidine rings in the solid state, as well as the precise bond lengths, bond angles, and torsional angles throughout the molecule.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would provide information about any intermolecular interactions, such as hydrogen bonding or π-stacking.
A hypothetical table of key crystallographic parameters is presented below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| β (°) | Hypothetical value |
| Volume (ų) | Hypothetical value |
| Z | Hypothetical value |
| Final R indices | Hypothetical value |
Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups within a molecule. These two techniques are complementary, as a vibrational mode that is weak or inactive in IR may be strong in Raman, and vice versa. For this compound, these methods are critical for confirming its structural integrity by identifying its constituent chemical bonds.
The key functional groups and their expected vibrational frequencies are detailed in the table below. The secondary amine (N-H) stretch is a particularly diagnostic band. In a dilute, non-polar solvent, this would appear as a sharp, single band. However, in the solid state or in a concentrated solution, the N-H group can participate in intermolecular hydrogen bonding. This interaction weakens the N-H bond, causing the corresponding stretching frequency to shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ to 3300 cm⁻¹) and the peak to become significantly broader. The fluorine atom and the nitrogen lone pair can act as hydrogen bond acceptors.
Raman spectroscopy is especially useful for observing the vibrations of the non-polar aromatic ring and the C-C backbone of the spirocyclic system, which often produce weak signals in IR spectroscopy.
Table 1: Characteristic Vibrational Frequencies for this compound This table presents expected wavenumber ranges based on typical values for the indicated functional groups.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|---|
| Secondary Amine (N-H) | Stretching | 3300-3500 (broad if H-bonded) | Weak | Position and shape are sensitive to hydrogen bonding. |
| Aromatic C-H | Stretching | 3000-3100 | Strong | |
| Aliphatic C-H | Stretching | 2850-2960 | Strong | Relates to the spiro-nonane rings. |
| Aromatic C=C | Stretching | 1450-1600 | Strong | Multiple bands are expected. |
| C-N | Stretching | 1020-1250 | Medium-Weak | |
| C-F | Stretching | 1000-1400 | Medium-Weak | Often a strong, distinct band in the IR spectrum. |
Chiroptical Spectroscopy (Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Chirality Assessment and Conformational Dynamics
The structure of this compound possesses two potential sources of chirality: the spiro carbon atom, which is a stereocenter, and the C4 carbon, which bears the fluorophenyl group. This inherent chirality means the compound can exist as enantiomers, which are non-superimposable mirror images. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for studying such molecules. uni.lu
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. ORD measures the change in the angle of optical rotation of plane-polarized light with changing wavelength. nih.gov For a chiral molecule, these techniques produce characteristic spectra. A key feature is the Cotton effect, which is the combination of both absorption and rotation phenomena in the wavelength region of a chromophore's absorption band—in this case, primarily the 2-fluorophenyl group.
The two enantiomers of this compound would produce CD and ORD spectra that are perfect mirror images of each other. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) of the stereocenters. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory), the absolute configuration of a synthesized enantiomer can be unambiguously assigned. Furthermore, because the observed spectrum is a population-weighted average of all conformations present in solution, these techniques can also provide valuable information about the molecule's conformational dynamics and preferred solution-state geometry.
Table 2: Conceptual Chiroptical Data for Enantiomers of this compound This table illustrates the principle that enantiomers produce mirror-image spectra. The values are hypothetical.
| Technique | Wavelength (nm) | (R)-Enantiomer Signal | (S)-Enantiomer Signal |
|---|---|---|---|
| CD | 270 | +5.2 mdeg | -5.2 mdeg |
| 250 | -2.8 mdeg | +2.8 mdeg | |
| ORD | 300 | +150 deg | -150 deg |
Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis and Impurity Profiling
In the synthesis and storage of any pharmaceutical compound, the detection and identification of impurities are of utmost importance for quality control and regulatory compliance. nih.gov Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are the gold standard for this type of analysis. ijprajournal.comchimia.ch
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of impurity profiling due to its high sensitivity and specificity. semanticscholar.org A sample of this compound would first be passed through a high-performance liquid chromatography (HPLC) column, which separates the main compound from any impurities. The eluent is then directed into a mass spectrometer, which ionizes the molecules and measures their mass-to-charge (m/z) ratio. This allows for the detection of impurities even at very low levels. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of a specific impurity, providing a fragmentation pattern that acts as a fingerprint for structural elucidation.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is an even more powerful tool for definitive structure elucidation. mdpi.comresearchgate.net While MS provides molecular weight and fragmentation data, NMR provides a complete picture of the molecular structure by probing the chemical environment of each atom (primarily ¹H and ¹³C). In an LC-NMR setup, after separation by HPLC, a peak corresponding to an unknown impurity can be trapped in a flow cell within the NMR spectrometer. researchgate.net Full NMR analysis can then be performed on this isolated sample, allowing for the unambiguous identification of its structure, which is particularly crucial for distinguishing between isomers that have the same molecular weight and would be indistinguishable by MS alone. mdpi.com
Table 3: Potential Impurities in this compound and their Analysis by LC-MS This table lists hypothetical impurities and the expected observations from an LC-MS analysis.
| Potential Impurity | Structure | Expected Molecular Weight ( g/mol ) | LC-MS Analysis Notes |
|---|---|---|---|
| 4-Phenyl-2-azaspiro[4.4]nonane | Starting material or byproduct | 201.30 | Detected as [M+H]⁺ at m/z 202.3. Differentiated by lower retention time if less polar. |
| 4-(3-Fluorophenyl) Isomer | Regioisomer | 219.29 | Same m/z as the target compound. Differentiated by retention time in LC. MS/MS fragmentation may differ. |
| 4-(4-Fluorophenyl) Isomer | Regioisomer | 219.29 | Same m/z as the target compound. Differentiated by retention time in LC. MS/MS fragmentation may differ. |
Applications and Translational Potential of 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane in Chemical Biology and Pre Clinical Research
Utilization as a Pharmacological Tool for Investigating Specific Receptor Subtype Function and Regulation
No published studies were identified that describe the use of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane as a pharmacological tool. There is no information available regarding its affinity, selectivity, or functional activity at any specific receptor subtypes, nor have any investigations into its effects on receptor regulation been reported.
Development of Radioligands for Positron Emission Tomography (PET) Imaging (pre-clinical applications)
There is no information in the scientific literature concerning the development of a radiolabeled version of this compound for use as a radioligand in Positron Emission Tomography (PET) imaging. No pre-clinical PET studies involving this compound have been documented.
Strategic Scaffold for Combinatorial Library Synthesis and High-Throughput Screening Campaigns
No literature exists to suggest that this compound has been utilized as a strategic scaffold for the synthesis of combinatorial libraries. Furthermore, there are no reports of this compound being included in any high-throughput screening campaigns to identify new biologically active molecules.
Probing Protein-Protein Interactions through Ligand Binding and Functional Studies
There is a complete absence of research on the use of this compound in the study of protein-protein interactions. No ligand binding data or functional studies have been published that would indicate its potential as a probe for such interactions.
Derivatization for Prodrug Strategies and Targeted Delivery Systems (theoretical and mechanistic aspects)
No theoretical or experimental studies on the derivatization of this compound to create prodrugs or targeted delivery systems have been reported. The mechanistic aspects of such strategies are therefore entirely unknown for this compound.
Mechanistic Studies on Neurotransmission Modulation in Controlled Animal Models (e.g., microdialysis, receptor occupancy studies)
No in vivo studies in animal models, such as microdialysis to measure neurotransmitter levels or receptor occupancy studies, have been conducted with this compound. Consequently, there is no data on its potential to modulate neurotransmission.
While research exists on the broader class of azaspiro[4.4]nonane derivatives, particularly in the context of their synthesis and anticonvulsant properties, this information is not specific to the 4-(2-Fluorophenyl) substituted variant. The absence of data across all requested areas of application indicates that this compound is likely a novel or under-researched chemical entity.
Future Research Directions and Unresolved Challenges in the Study of 4 2 Fluorophenyl 2 Azaspiro 4.4 Nonane
Exploration of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. For 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane, future research should focus on novel synthetic strategies that improve upon existing methods, which can be lengthy or require harsh reaction conditions. nih.gov A promising avenue of exploration is the use of multicomponent reactions (MCRs), which offer the potential for rapid assembly of complex molecular architectures from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govresearchgate.net Furthermore, the development of catalyst-free synthetic routes would be highly beneficial, minimizing costs and simplifying purification processes. nih.gov
Key research objectives in this area include:
Development of stereoselective synthetic methods: The presence of stereocenters in this compound necessitates the development of synthetic routes that provide precise control over the stereochemical outcome. numberanalytics.com
Investigation of biocatalytic approaches: The use of enzymes in the synthesis of azaspiro[2.y]alkanes has shown promise for achieving high stereoselectivity under mild reaction conditions. chemrxiv.org
Application of flow chemistry: Transitioning synthetic approaches to flow chemistry could enhance scalability, improve reaction control, and increase safety, particularly for reactions that are difficult to manage in batch processes. researchgate.net
Elucidation of Undiscovered Biological Targets and Comprehensive Profiling of Off-Target Interactions
While the spirocyclic nature of this compound may reduce off-target interactions compared to more planar molecules, a thorough understanding of its biological activity requires the identification of its primary molecular targets and a comprehensive assessment of any unintended interactions. researchgate.nettandfonline.com Future research should employ a combination of in silico and experimental approaches to create a detailed pharmacological profile of the compound.
Unresolved challenges and future research directions include:
Target identification and validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify and validate the biological targets of this compound.
Comprehensive off-target screening: Employing broad-based screening panels to assess the interaction of the compound with a wide range of receptors, enzymes, and ion channels to identify potential off-target effects. nih.gov
Understanding polypharmacology: Investigating the possibility that the compound's biological effects are due to interactions with multiple targets, a phenomenon known as polypharmacology. mdpi.com
Advanced Computational Modeling Approaches for De Novo Design and Optimization of Structural Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of new chemical entities. nih.gov For this compound, advanced computational approaches can be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Future research in this area should focus on:
Structure-based drug design: Using the three-dimensional structures of target proteins to design analogues that form optimal interactions with the binding site.
De novo design: Employing computational algorithms to generate novel molecular structures with desired pharmacological properties from scratch. nih.gov
Predictive ADMET modeling: Developing and utilizing computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby reducing the likelihood of late-stage failures in drug development.
Development of Advanced Analytical Techniques for Trace Analysis and Comprehensive Metabolite Profiling
The ability to detect and quantify low levels of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Future research should focus on the development of highly sensitive and specific analytical methods for this purpose.
Key areas for advancement include:
High-sensitivity mass spectrometry: Developing liquid chromatography-mass spectrometry (LC-MS) methods with enhanced sensitivity for the detection of trace amounts of the parent compound and its metabolites.
Metabolite identification: Using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the structures of metabolites formed in vitro and in vivo.
Development of immunoassays: Creating specific antibodies and developing enzyme-linked immunosorbent assays (ELISAs) for high-throughput screening and monitoring of the compound in biological samples.
In-depth Investigation of Stereoisomeric Effects on Biological Activity and Metabolic Pathways
The stereochemistry of a molecule can have a profound impact on its biological activity, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. numberanalytics.comnumberanalytics.com A thorough understanding of the stereoisomeric effects of this compound is essential for its development as a potential therapeutic agent.
Future research should address the following:
Stereoselective synthesis and separation: Developing efficient methods for the synthesis or separation of individual stereoisomers to enable their independent biological evaluation.
Pharmacological characterization of stereoisomers: Assessing the in vitro and in vivo activity of each stereoisomer to determine their relative potencies and efficacies.
Stereoselective metabolism: Investigating whether the metabolic pathways of this compound are stereoselective, leading to different metabolic profiles for each stereoisomer. mykhailiukchem.org
Integration of Omics Technologies for a Systems-Level Understanding of Biological Impact (in vitro and animal models)
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a chemical compound. nih.gov Integrating these technologies can provide a comprehensive, systems-level understanding of the biological impact of this compound. frontiersin.orgnih.govpsu.edu
Future research directions include:
Transcriptomic analysis: Using microarrays or RNA sequencing to identify changes in gene expression in cells or tissues treated with the compound.
Proteomic profiling: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.
Metabolomic studies: Utilizing NMR and mass spectrometry to analyze changes in the levels of endogenous metabolites.
Integrative data analysis: Combining data from multiple omics platforms to construct molecular networks and pathways that are perturbed by the compound, providing insights into its mechanism of action. nih.gov
Addressing Synthetic Scalability and Cost-Effectiveness for Broader Research Applications
Future research should focus on:
Process optimization: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to improve yields and reduce costs.
Development of scalable purification methods: Exploring alternative purification techniques, such as crystallization, to replace costly and time-consuming chromatographic methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
